

# An In-depth Technical Guide to the Physicochemical Properties of 6-Bromooxindole

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## Compound of Interest

Compound Name: 6-Bromooxindole

Cat. No.: B126910

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-Bromooxindole** (also known as 6-Bromo-2-oxindole). The information herein is intended to support research, drug discovery, and development activities by providing key data, experimental methodologies, and relevant biological context.

## Core Physicochemical Data

**6-Bromooxindole** is a halogenated derivative of oxindole. Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly for the development of bioactive molecules.<sup>[1][2]</sup> It is a secondary metabolite isolated from marine organisms and has been utilized in the synthesis of p38 $\alpha$  inhibitors, which possess anti-inflammatory properties.<sup>[1]</sup>

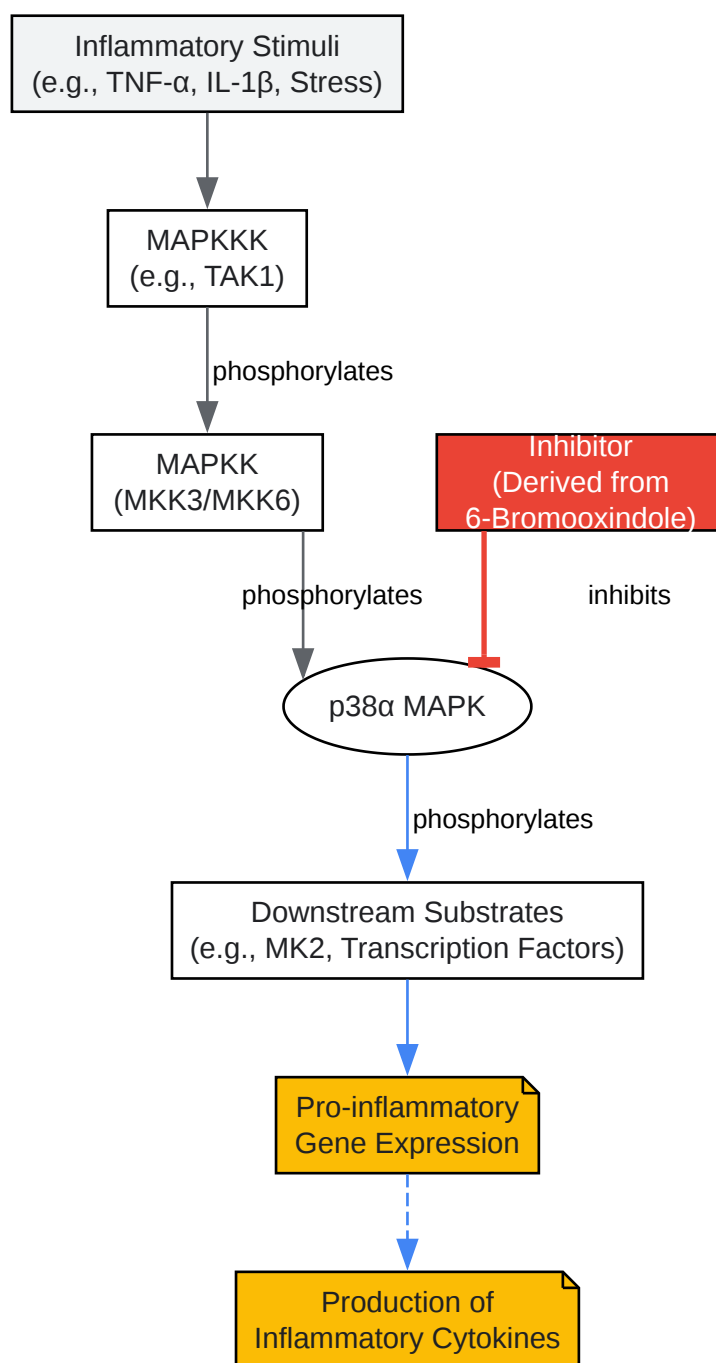
The quantitative physicochemical properties of **6-Bromooxindole** are summarized in the table below for quick reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	[2][3][4]
Molecular Weight	212.04 g/mol	[3][4]
CAS Number	99365-40-9	[2][3][4]
Appearance	White to off-white powder/solid	[5]
Melting Point	217-221 °C	[4]
Solubility	DMSO: 100 mg/mL (471.61 mM)	[1]
pKa (Predicted)	~16.07 ± 0.30	[6][7]
logP (Calculated)	~2.93 - 3.3	[8][9]

\*Note: Predicted and calculated values are for the related compound 6-Bromoindole, as specific experimental data for **6-Bromooxindole** is not readily available. These values serve as estimations.

## Biological Context: Role in p38 MAPK Signaling

**6-Bromooxindole** serves as a key synthetic precursor for developing inhibitors of p38 mitogen-activated protein kinase (MAPK), specifically the p38 $\alpha$  isoform.[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory stimuli such as cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) and cellular stress.[10][11] Its activation leads to the production of pro-inflammatory mediators, making it a significant target for anti-inflammatory drug development.[12][13] An inhibitor derived from **6-Bromooxindole** would block the kinase activity of p38 $\alpha$ , thereby preventing the downstream signaling that leads to inflammation.



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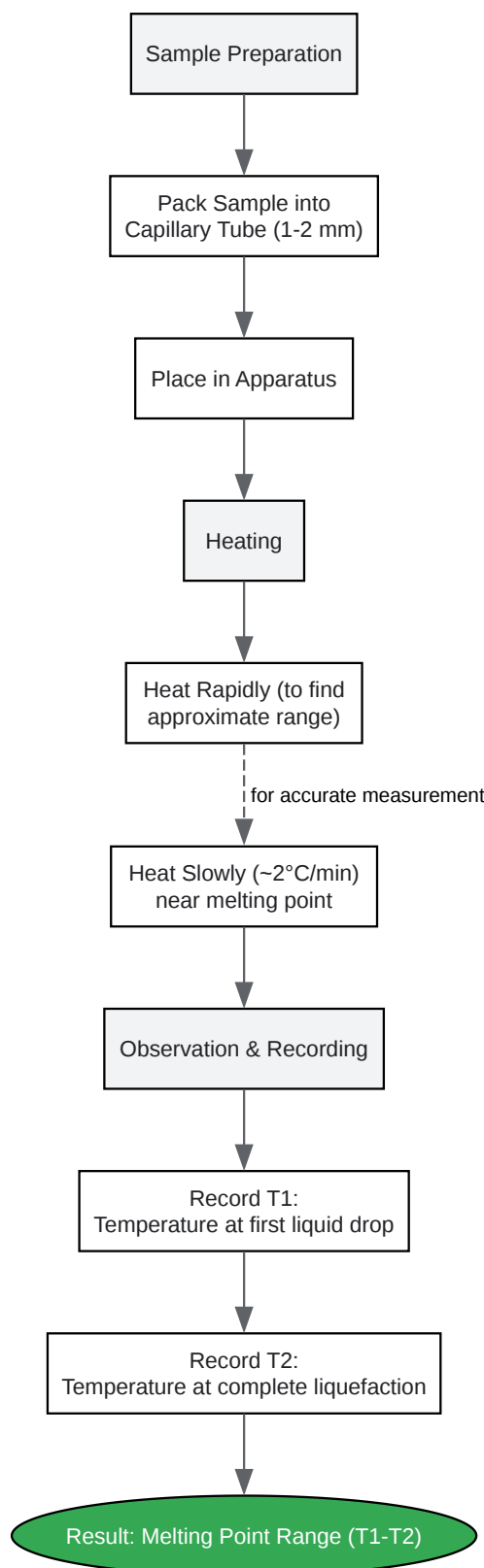
p38 MAPK inflammatory signaling pathway.

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **6-Bromooxindole** are provided below. These protocols are standard methods for solid organic

compounds.

This protocol outlines the determination of the melting point range using a standard melting point apparatus.



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Workflow for Melting Point Determination.

#### Methodology:

- **Sample Preparation:** Ensure the **6-Bromooxindole** sample is finely powdered and completely dry.
- **Capillary Loading:** Pack the powdered sample into a sealed-end capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Heating:**
  - For an unknown compound, perform a rapid heating to determine an approximate melting range.
  - For an accurate measurement, begin heating a new sample and slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.
- **Data Recording:**
  - Record the temperature (T1) at which the first drop of liquid appears.
  - Record the temperature (T2) at which the entire sample has completely melted.
- **Reporting:** The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

This protocol provides a qualitative method to assess the solubility of **6-Bromooxindole** in various solvents.

#### Methodology:

- **Preparation:** Add approximately 20-30 mg of **6-Bromooxindole** to a small test tube.
- **Solvent Addition:** Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane) to the test tube.

- Mixing: Vigorously shake or vortex the test tube for 60 seconds to ensure thorough mixing.
- Observation: Visually inspect the mixture.
  - Soluble: The solid completely dissolves, forming a clear, homogenous solution.
  - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
  - Insoluble: The solid does not appear to dissolve.
- Reporting: Record the results for each solvent tested. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

This method determines the acid dissociation constant by monitoring pH changes during titration.

#### Methodology:

- Solution Preparation: Accurately weigh and dissolve a sample of **6-Bromooxindole** in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low). A typical concentration is around  $10^{-3}$  to  $10^{-4}$  M.
- Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the electrode into the sample solution and monitor the initial pH.
- Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic proton) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

This protocol determines the n-octanol/water partition coefficient (P), a measure of lipophilicity.

#### Methodology:

- **Phase Preparation:** Prepare a mixture of n-octanol and water (buffered to a relevant pH, e.g., 7.4) and allow them to mutually saturate by shaking them together overnight, then separating the layers.
- **Sample Addition:** Dissolve a known amount of **6-Bromooxindole** in one of the phases (typically the one in which it is more soluble).
- **Partitioning:** Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel or vial. Shake vigorously for several minutes to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** Allow the mixture to stand until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.
- **Concentration Measurement:** Carefully separate the two phases. Determine the concentration of **6-Bromooxindole** in each phase using a suitable analytical technique (e.g., HPLC-UV).
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

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Address: 3281 E Guasti Rd

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